(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the phenyl groups: Phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the thiazolidinone ring: This involves the cyclization of a thiourea derivative with a haloketone.
Final assembly: The final step involves the condensation of the pyrazole derivative with the thiazolidinone intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thiazolidinone sulfur, potentially yielding dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Medicinally, it has potential applications as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for the production of other complex molecules.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Enzyme inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA interaction: It may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyrazoles: Widely studied for their anti-inflammatory and anticancer activities.
Uniqueness
The unique combination of a thiazolidinone ring with a pyrazole moiety and multiple aromatic substitutions gives this compound a distinct profile. This structural complexity allows for diverse biological interactions and potential therapeutic applications.
Conclusion
The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a versatile molecule with significant potential in various fields of scientific research. Its complex structure and diverse reactivity make it a valuable subject for further study and application.
Properties
Molecular Formula |
C31H27N3O2S2 |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H27N3O2S2/c1-4-17-36-26-15-16-27(21(2)18-26)29-24(20-33(32-29)25-13-9-6-10-14-25)19-28-30(35)34(31(37)38-28)22(3)23-11-7-5-8-12-23/h4-16,18-20,22H,1,17H2,2-3H3/b28-19- |
InChI Key |
LRYGIEZLZUYTLR-USHMODERSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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